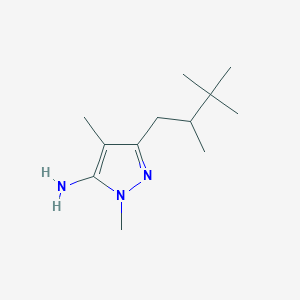
1,4-Dimethyl-3-(2,3,3-trimethylbutyl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-3-(2,3,3-trimethylbutyl)-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structural features, including the presence of a trimethylbutyl group and two methyl groups attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(2,3,3-trimethylbutyl)-1h-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(2,3,3-trimethylbutyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
1,4-Dimethyl-3-(2,3,3-trimethylbutyl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-(2,3,3-trimethylbutyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-phenylpyrazole: Similar in structure but with a phenyl group instead of a trimethylbutyl group.
3,5-Dimethylpyrazole: Lacks the trimethylbutyl group, making it less bulky.
1,4-Dimethylpyrazole: Similar but without the additional substituents on the pyrazole ring.
Uniqueness
1,4-Dimethyl-3-(2,3,3-trimethylbutyl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trimethylbutyl group enhances its lipophilicity and may influence its biological activity and reactivity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2,4-dimethyl-5-(2,3,3-trimethylbutyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-8(12(3,4)5)7-10-9(2)11(13)15(6)14-10/h8H,7,13H2,1-6H3 |
InChI Key |
QHMAENZNTPLTNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1CC(C)C(C)(C)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



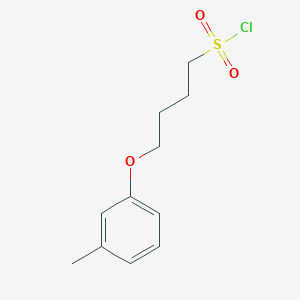

![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15325234.png)

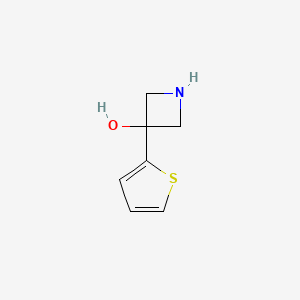
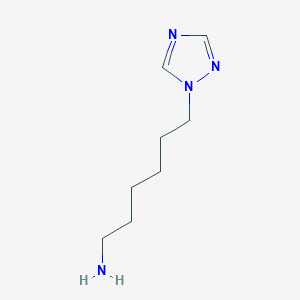
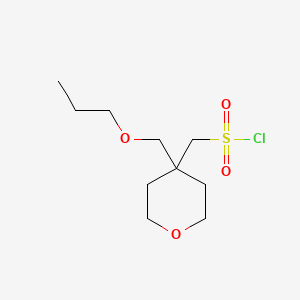
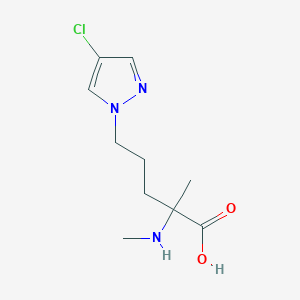

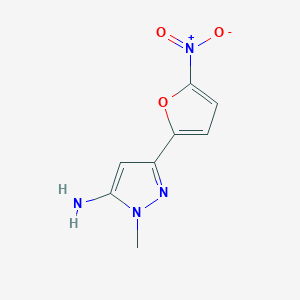
![1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B15325299.png)
![3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15325307.png)
